molecular formula C17H25N3O3 B2618357 tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate CAS No. 1286273-93-5

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

Cat. No. B2618357
CAS RN: 1286273-93-5
M. Wt: 319.405
InChI Key: MJIKRONPCKWSIO-JOCQHMNTSA-N
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Description

The compound “tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a cyclohexyl group, and a picolinamide group . The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern . The cyclohexyl group is a cycloalkane with the formula C6H11, and picolinamide is a derivative of pyridine .

Scientific Research Applications

  • Phosphazene Monomers Synthesis :

    • A study by Stewart and Harrup (1999) described the synthesis of a phosphazene-based polymer precursor using tert-butylhydroquinone, which reacts with hexachlorocyclotriphosphazene in the presence of 4-picoline, yielding a regiospecifically substituted hexa-tert-butylcyclotriphosphazene. This reaction is significant in the creation of new composite material precursors (Stewart & Harrup, 1999).
  • Radiopharmaceuticals Synthesis :

    • Price et al. (2014) synthesized ligands using a new protection chemistry approach with labile tert-butyl esters for picolinic acid moieties. The study focused on the coordination chemistry of these ligands with Yttrium, assessing their potential for use in radiopharmaceuticals, particularly with 86Y/90Y^{86}Y/^{90}Y (Price et al., 2014).
  • Synthesis of Monofluorinated Cyclopropanecarboxylates :

    • Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, where tert-butyl diazoacetate was used in the presence of an enantiopure bis(oxazoline) copper complex. This synthesis has implications for the development of analogues of antidepressant drugs (Haufe et al., 2002).
  • Enantioselective Synthesis in Medicinal Chemistry :

    • Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, demonstrating the relevance of such compounds in the development of therapeutic agents (Campbell et al., 2009).
  • Ionic Liquids in Microemulsions :

    • Bharatiya et al. (2016) investigated the formulation of pyridinium-based RTIL-in-cyclohexane microemulsions, where alkyl picolinium-based structures were synthesized. These findings are important for understanding molecular interactions in different microstructures (Bharatiya et al., 2016).
  • Antimalarial Drug Development :

    • O’Neill et al. (2009) discussed the development of N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline for antimalarial applications, emphasizing the role of tert-butyl compounds in developing effective and affordable antimalarials (O’Neill et al., 2009).
  • Room-Temperature Amination in Organic Synthesis :

    • Pompeo et al. (2014) demonstrated a new catalyst, Pd-PEPPSI-IPentCl-o-picoline, for the amination of profoundly deactivated coupling partners at room temperature, highlighting the role of tert-butyl and picoline in innovative organic synthesis techniques (Pompeo et al., 2014).

properties

IUPAC Name

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIKRONPCKWSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

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